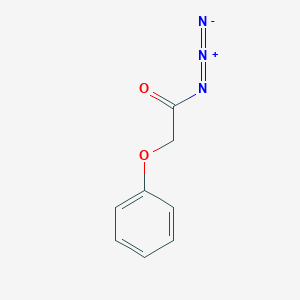

Phenoxyacetyl azide

CAS No.: 62283-07-2

Cat. No.: VC20627883

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62283-07-2 |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 2-phenoxyacetyl azide |

| Standard InChI | InChI=1S/C8H7N3O2/c9-11-10-8(12)6-13-7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | YZGRPTLILXTDNZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)N=[N+]=[N-] |

Introduction

Structural and Physicochemical Properties

Phenoxyacetyl azide features a hybrid structure combining a phenoxy group, an acetyl spacer, and a terminal azide. The phenoxy moiety contributes aromatic stability, while the acetyl group modulates electron density at the azide terminus. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular formula | C₈H₇N₃O₂ |

| Molecular weight | 177.16 g/mol |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in dichloromethane |

| Stability | Thermally sensitive; decomposes above 120°C |

| Reactivity | Participates in Staudinger, Huisgen cycloaddition, and Curtius rearrangement reactions |

The azide group’s linear geometry (N-N-N angle ≈ 116°) and high electron-withdrawing capacity facilitate nucleophilic and dipolar reactions . Infrared spectroscopy typically shows a strong absorption band near 2100 cm⁻¹, characteristic of the -N₃ stretch.

Synthetic Routes to Phenoxyacetyl Azide

Acyl Chloride Azidation

The most common synthesis involves treating phenoxyacetyl chloride with sodium azide (NaN₃) in aqueous or polar aprotic media:

This reaction proceeds via nucleophilic substitution, with yields optimized by controlling temperature (0–5°C) and stoichiometry .

Hydrazine Oxidation

An alternative route employs oxidation of phenoxyacetyl hydrazine using nitrous acid (HNO₂):

This method, adapted from phenyl azide synthesis , requires careful pH control to avoid overoxidation.

Reactivity and Chemical Transformations

Huisgen Cycloaddition

Phenoxyacetyl azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles:

This "click" reaction is highly regioselective, favoring 1,4-disubstituted triazoles. Applications include polymer crosslinking and bioconjugation .

Curtius Rearrangement

Thermolysis (100–120°C) induces decomposition to phenoxy isocyanate via nitrogen loss:

The isocyanate intermediate is valuable in polyurethane synthesis and carbamate formation.

Staudinger Reaction

Reaction with triphenylphosphine (PPh₃) yields iminophosphoranes:

These adducts serve as precursors to amines upon hydrolysis.

Applications in Materials and Medicinal Chemistry

Polymer Modification

Phenoxyacetyl azide’s photoactivity enables UV-induced crosslinking in epoxy resins and acrylate polymers. Upon irradiation, the azide decomposes to nitrenes, forming covalent networks that enhance mechanical strength .

Bioconjugation

The CuAAC reaction facilitates site-specific protein labeling. For instance, phenoxyacetyl azide-modified oligonucleotides crosslink with O⁶-alkylguanine DNA alkyltransferase (AGT) via CuAAC, enabling DNA-protein conjugate synthesis .

Pharmaceutical Intermediates

Phenoxyacetyl azide derivatives are investigated as prodrugs. Hydrolysis in vivo releases phenoxyacetic acid, a nonsteroidal anti-inflammatory agent, though clinical studies remain preliminary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume